Porcine Lipase Inhibition: Sclerodione vs. Scleroderolide vs. Clinical Control Orlistat
In a direct head-to-head enzymatic screening study, sclerodione demonstrated potent inhibition of porcine pancreatic lipase with an IC₅₀ value of 2.98 μM, representing a 1.4-fold improvement in potency compared to its closest structural analog scleroderolide (IC₅₀ = 4.23 μM) [1]. Both compounds outperformed the clinically approved lipase inhibitor orlistat (IC₅₀ = 10.28 μM) in the same assay system, with sclerodione exhibiting a 3.5-fold potency advantage over the positive control [1].
| Evidence Dimension | Porcine pancreatic lipase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.98 ± 0.34 μM |
| Comparator Or Baseline | Scleroderolide: IC₅₀ = 4.23 ± 0.41 μM; Orlistat (positive control): IC₅₀ = 10.28 ± 0.45 μM |
| Quantified Difference | Sclerodione shows 1.4-fold greater potency than scleroderolide and 3.5-fold greater potency than orlistat |
| Conditions | In vitro enzymatic assay using p-nitrophenyl palmitate as substrate; 96-well plate format; absorbance measured at 410 nm |
Why This Matters
For laboratories screening lipase inhibitors for obesity or metabolic disorder research, sclerodione offers quantitatively superior potency relative to both its closest natural analog and the clinical reference standard.
- [1] Macabeo APG, Pilarski W, Lehmann C, et al. Alpha-Glucosidase- and Lipase-Inhibitory Phenalenones from a New Species of Pseudolophiostoma Originating from Thailand. Molecules. 2020;25(4):965. doi:10.3390/molecules25040965 View Source
